DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate
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Overview
Description
DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate is an organic compound characterized by the presence of tert-butyl groups, a bromine atom, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate typically involves the bromination of 2,6-di-tert-butylphenol, followed by nitration and subsequent reactions to introduce the iminodicarbonate group. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride . The nitration step involves the use of nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process.
Chemical Reactions Analysis
Types of Reactions
DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Coupling Reactions: Boronic acids with a palladium catalyst and a base like potassium carbonate in an organic solvent.
Major Products Formed
Reduction: Formation of 4-amino-2,6-di-tert-butylphenyliminodicarbonate.
Substitution: Formation of various substituted phenyliminodicarbonates depending on the nucleophile used.
Coupling: Formation of biaryl compounds with diverse functional groups.
Scientific Research Applications
DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in substitution reactions, modifying the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-di-tert-butylphenol: Shares the tert-butyl and bromine substituents but lacks the nitro and iminodicarbonate groups.
2-Bromo-4,6-di-tert-butylphenol: Similar structure but with different substitution patterns.
Properties
IUPAC Name |
tert-butyl N-(4-bromo-2-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O6/c1-15(2,3)24-13(20)18(14(21)25-16(4,5)6)11-8-7-10(17)9-12(11)19(22)23/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVNSGCXUGJJOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)Br)[N+](=O)[O-])C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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